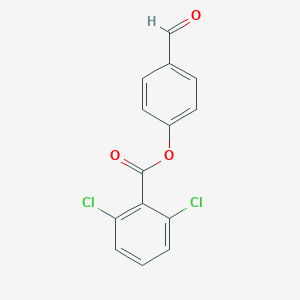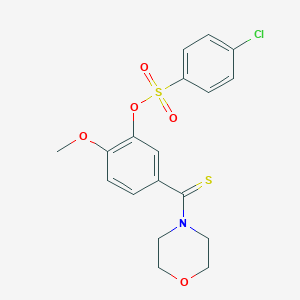
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to specifically block the activity of the epidermal growth factor receptor (EGFR).
Mecanismo De Acción
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate specifically binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. Inhibition of these pathways ultimately leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines in vitro. In addition, this compound has been shown to inhibit tumor growth and metastasis in various animal models of cancer. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity for EGFR. Unlike other EGFR inhibitors, such as gefitinib and erlotinib, this compound does not inhibit other receptor tyrosine kinases, making it a valuable tool for studying the specific role of EGFR in various biological processes. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for the use of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in scientific research. One potential application is in the development of combination therapies for cancer treatment. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Another potential application is in the study of EGFR signaling in non-cancerous cells, such as in the development of the nervous system. Finally, the development of more potent and selective EGFR inhibitors based on the structure of this compound may lead to the development of more effective cancer therapies.
Métodos De Síntesis
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate can be synthesized through a multi-step process starting from 2-methoxy-4-nitroaniline. The synthesis involves the conversion of the nitro group to an amino group, followed by the formation of a thioamide bond and the introduction of a morpholine ring. The final step is the chlorosulfonation of the phenyl ring to yield this compound.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been widely used in scientific research as a tool to investigate the role of EGFR in various biological processes. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy. This compound has been shown to inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways and the suppression of cell growth and survival.
Propiedades
Fórmula molecular |
C18H18ClNO5S2 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H18ClNO5S2/c1-23-16-7-2-13(18(26)20-8-10-24-11-9-20)12-17(16)25-27(21,22)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 |
Clave InChI |
KLTRPGIILIVXQK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)
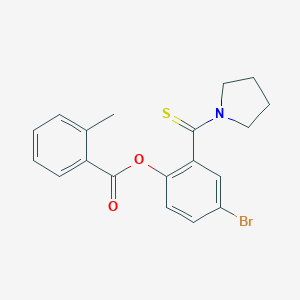
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
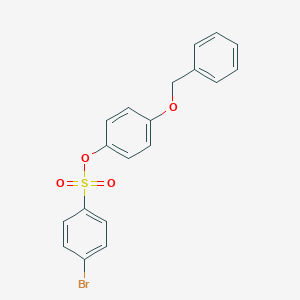
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
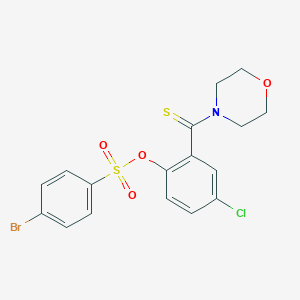
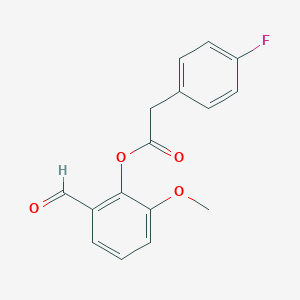
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
